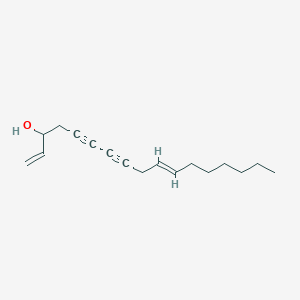

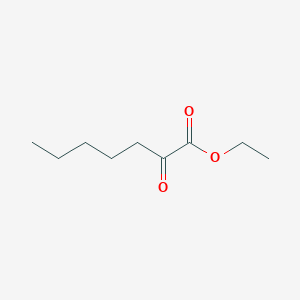

2-氧代庚酸乙酯

描述

Synthesis Analysis

The synthesis of ethyl 2-oxoheptanoate and related compounds involves a variety of chemical strategies, emphasizing the compound's versatility as a synthetic intermediate. For instance, ethyl 7-chloro-2-oxoheptylate, a related compound, is synthesized through a multi-step process starting from ethyl 2,2-diethoxyacetate, highlighting a method to introduce functional groups into the heptanoate structure (Chen Xin-zhi, 2006). Additionally, the reaction of cycloheptanone with potassium persulfate in ethanol leads to ethyl or methyl 7-oxoheptanoate, demonstrating a different approach to synthesizing oxoheptanoate derivatives (Ballini, Marcantoni, & Petrini, 1991).

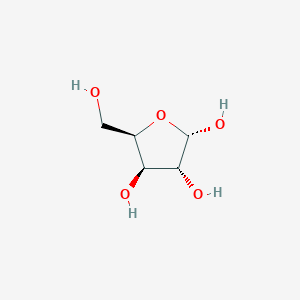

Molecular Structure Analysis

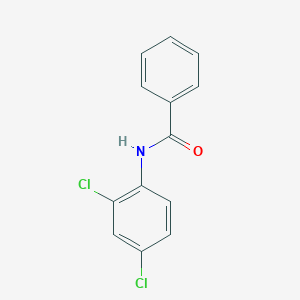

The molecular structure of ethyl 2-oxoheptanoate derivatives has been analyzed through various techniques, including X-ray diffraction. Such studies provide detailed insights into the compound's conformation and the spatial arrangement of its functional groups. The structure of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, for instance, has been elucidated to reveal a Z conformation about the C=C bond, offering a glimpse into the structural aspects of ethyl 2-oxoheptanoate derivatives (Kumar et al., 2016).

Chemical Reactions and Properties

Ethyl 2-oxoheptanoate participates in a variety of chemical reactions, demonstrating its reactivity and potential as a synthetic intermediate. For example, photochemical reactions of ethyl 2-oxo-1-cyclohexanecarboxylate in alcoholic solutions produce ω-substituted esters, indicating the compound's ability to undergo transformation under light irradiation (Tokuda, Watanabe, & Itoh, 1978).

Physical Properties Analysis

The physical properties of ethyl 2-oxoheptanoate, such as melting point, boiling point, and solubility, are crucial for its application in synthesis and material science. These properties are determined by its molecular structure and dictate the conditions under which it can be used in chemical reactions.

Chemical Properties Analysis

The chemical properties of ethyl 2-oxoheptanoate, including its reactivity with different reagents, stability under various conditions, and the nature of its derivatives, are essential for its effective utilization in organic synthesis. Its capability to form complexes with metals, as shown in the synthesis of ethyl 2,2-bis{[(benzoylcarbamothioyl)oxy]methyl}propanoate complexes, showcases its versatility and the potential for creating novel materials (Maksimov et al., 2020).

科学研究应用

吡喃酮及其衍生物的合成:2-氧代庚酸乙酯用于吡喃酮的合成,特别是用于形成 4-甲氧基-6-戊酰基-5,6-二氢-2-吡喃酮,这是通往佩斯塔洛汀的关键中间体(Takeda, Amano, & Tsuboi, 1977).

氧代庚酸酯的制备:研究已经探索了 7-氧代庚酸甲酯或乙酯和 7-乙酰氧基庚醛的合成,重点介绍了 2-氧代庚酸乙酯在生成这些化合物中的用途(Ballini, Marcantoni, & Petrini, 1991).

转化为 δ-氧代酸酯:2-氧代庚酸乙酯可以在酸性介质中转化为 δ-氧代酸酯。这种转化是使用 2-烷基环己烷-1,3-二酮溶液证明的(Lozanova & Veselovsky, 2005).

醇溶液中的光化学反应:该化合物已用于醇溶液中的光化学反应以形成各种酯,证明了其在特定条件下的反应性(Tokuda, Watanabe, & Itoh, 1978).

医学应用:2-氧代庚酸乙酯因其在医学应用中的潜力而受到研究,例如将其用作心血管和胸外科中的组织粘合剂,证明了其生物相容性和有效性(Kaplan et al., 2004).

抗增殖化合物的合成:已经对使用 2-氧代庚酸乙酯合成喜树碱衍生物进行了研究,重点介绍了其在开发对癌细胞具有潜在抗增殖活性的化合物中的作用(Nurieva et al., 2015).

生物燃料研究:在生物燃料领域,2-氧代庚酸乙酯已被探索作为乙醇-柴油和丁醇-柴油混合物中的添加剂,强调了其在增强生物燃料混合物性能方面的潜力(Chotwichien, Luengnaruemitchai, & Jai-in, 2009).

肽合成:该化合物已作为肽合成中的添加剂进行了测试,证明了其抑制外消旋和提高偶联效率的能力,这在肽合成中至关重要(Subirós-Funosas et al., 2009).

咖啡因和儿茶素的提取:2-氧代庚酸乙酯已用于从绿茶叶中提取咖啡因和儿茶素,展示了其从植物材料中提取关键化合物的有效性和选择性(Bermejo et al., 2015).

在聚合物科学中的应用:该化合物的衍生物已用于聚合物科学,例如在聚(乙烯-共-乙烯醇)纤维的静电纺丝中,突出了其在开发生物医学应用材料中的相关性(Kenawy et al., 2003).

属性

IUPAC Name |

ethyl 2-oxoheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-3-5-6-7-8(10)9(11)12-4-2/h3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQBGVMOKNNQVLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00471630 | |

| Record name | Ethyl 2-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00471630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-oxoheptanoate | |

CAS RN |

13088-50-1 | |

| Record name | Ethyl 2-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00471630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。